molecular formula C24H39N3O2 B11345978 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11345978
M. Wt: 401.6 g/mol
InChI Key: NCWOIKSLCQTSER-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a cyclohexyl moiety. Its molecular formula is C23H38N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Cyclohexyl Derivative Synthesis: The cyclohexyl derivative is synthesized by reacting cyclohexylamine with a suitable alkylating agent.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the cyclohexyl derivative with 4-ethylpiperazine.

    Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine-cyclohexyl derivative under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H39N3O2

Molecular Weight

401.6 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C24H39N3O2/c1-5-26-11-13-27(14-12-26)24(9-7-6-8-10-24)18-25-23(28)21(4)29-22-16-19(2)15-20(3)17-22/h15-17,21H,5-14,18H2,1-4H3,(H,25,28)

InChI Key

NCWOIKSLCQTSER-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C(C)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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